molecular formula C13H14N2O3 B1394218 5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester CAS No. 1229627-06-8

5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester

Cat. No. B1394218
M. Wt: 246.26 g/mol
InChI Key: UFYZPWVXVACJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester is an organic compound with an indazole ring. Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of 5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester consists of an indazole ring attached to a pentanoic acid methyl ester group . The molecular weight of this compound is 246.26 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester are not detailed in the literature, indazole-containing compounds are known to participate in a variety of chemical reactions due to the presence of the indazole ring .

Scientific Research Applications

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

  • Antibacterial and Antimycobacterial Activities Indazole derivatives have shown promising antibacterial and antimycobacterial activities . They could be used in the development of new antibiotics to combat resistant strains of bacteria.

  • Anti-inflammatory Activities Some indazole derivatives have been found to possess anti-inflammatory properties . They could be used in the treatment of various inflammatory diseases.

  • Antitumor Activities Certain indazole derivatives have demonstrated antitumor activities . They could be used in cancer therapy.

  • Antidiabetic Activities Indazole derivatives have shown potential as antidiabetic agents . They could be used in the management of diabetes.

  • Antioxidant Activities Some indazole derivatives have exhibited antioxidant activities . They could be used to combat oxidative stress in the body.

  • Antifungal Activities Indazole derivatives have demonstrated antifungal properties . They could be used in the treatment of fungal infections.

  • Antiviral Activities Indazole derivatives have shown potential as antiviral agents . They could be used in the development of new antiviral drugs.

  • Anti-Allergic Activities Some indazole derivatives have been found to possess anti-allergic properties . They could be used in the treatment of various allergic reactions.

  • Antipyretic Activities Certain indazole derivatives have demonstrated antipyretic activities . They could be used to manage fever.

  • Anti-Amoebic Activities Indazole derivatives have shown potential as anti-amoebic agents . They could be used in the treatment of amoebic infections.

  • Antihelmintic Activities Some indazole derivatives have exhibited antihelmintic activities . They could be used to treat helminth infections.

  • Ulcerogenic Activities Indazole derivatives have demonstrated ulcerogenic properties . They could be used in the treatment of ulcers.

Future Directions

Given the significant potential of indazole-containing compounds in biomedical research , there is a need for further studies to explore the properties and potential applications of 5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester. This includes more detailed investigations into its synthesis, chemical reactions, mechanism of action, and safety profile.

properties

IUPAC Name

methyl 5-indazol-1-yl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-18-13(17)8-11(16)6-7-15-12-5-3-2-4-10(12)9-14-15/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYZPWVXVACJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCN1C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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